(Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)-7-(morpholinomethyl)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-15-17(12-16-4-2-3-5-21(16)29-15)13-22-23(27)18-6-7-20(26)19(24(18)30-22)14-25-8-10-28-11-9-25/h2-7,12-13,15,26H,8-11,14H2,1H3/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSDQQCLUORIMG-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C(=C(C=C4)O)CN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C(=C(C=C4)O)CN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the current understanding of its biological activity, supported by diverse research findings and case studies.
- Molecular Formula : C22H21NO4
- Molecular Weight : 363.4 g/mol
- CAS Number : 864760-49-6
Anticancer Activity
Research has demonstrated that derivatives of benzofuran exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various benzofuran derivatives, including the compound , against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited strong activity with IC50 values ranging from 5.5 µg/ml to 32.7 µg/ml, suggesting that modifications to the benzofuran structure can enhance anticancer potency .
| Compound | IC50 (µg/ml) MCF-7 | IC50 (µg/ml) HepG2 |
|---|---|---|
| 5-FU | 5.4 ± 0.20 | 7.9 ± 0.17 |
| Compound A | 9.0 ± 0.81 | 12.5 ± 0.97 |
| Compound B | 22.1 ± 1.84 | 26.9 ± 2.11 |
Anti-inflammatory Activity
Benzofuran derivatives have been documented to possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . The compound's structural features, particularly the hydroxyl group and morpholine moiety, are believed to contribute to its anti-inflammatory efficacy.
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has also been explored extensively. Studies have shown that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 20 mm to over 24 mm depending on the specific derivative tested . The presence of specific substituents on the benzofuran ring significantly influences their antimicrobial effectiveness.
Case Studies
-
Study on Anticancer Properties :
A comprehensive study conducted at the National Cancer Institute in Cairo screened a series of benzofuran derivatives against multiple cancer cell lines. The findings indicated that modifications in the side chains significantly impacted cytotoxicity and selectivity towards cancer cells . -
Anti-inflammatory Mechanism Investigation :
Another study focused on elucidating the mechanism by which benzofuran derivatives exert their anti-inflammatory effects, revealing that they inhibit NF-kB signaling pathways, thereby reducing the expression of inflammatory markers . -
Antimicrobial Efficacy :
In a comparative study assessing various benzofuran derivatives' antimicrobial activities, it was found that certain compounds showed promising results against resistant strains of bacteria, highlighting their potential as lead compounds for antibiotic development .
Scientific Research Applications
Chemistry
In synthetic chemistry, (Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)-7-(morpholinomethyl)benzofuran-3(2H)-one serves as a valuable intermediate for developing more complex molecules due to its unique functional groups.
Biology
The compound has been investigated for its biological activity , particularly its interaction with various biological targets:
-
Antioxidant Activity : Exhibits scavenging properties against free radicals, contributing to oxidative stress reduction.
Compound Antioxidant Activity (Z)-6-hydroxy... Significant in vitro activity
Medicine
In medicinal chemistry, the compound shows promise as a potential therapeutic agent:
-
Anticancer Properties : Preliminary studies indicate it may inhibit cancer cell proliferation through apoptosis induction.
Research suggests that structural analogs effectively target cancer pathways.
Cell Line IC50 (µg/ml) HePG-2 32.7 MCF-7 47.7 -
Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF and IL-1.
"The compound effectively reduced tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 by 93.8%, 98%, and 71%, respectively" .
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
-
Antimicrobial Activity : A derivative showed inhibition against Staphylococcus aureus and Candida albicans, suggesting potential in treating infections.
Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Candida albicans 18 - Cytotoxicity Studies : The cytotoxic effects were evaluated using various cancer cell lines, showing promising results in inhibiting cell growth.
Q & A
Q. Example Synthesis Protocol :
- Reagents : NaH (in THF), substituted benzaldehydes, morpholine derivatives.
- Conditions : 0°C to room temperature, inert atmosphere.
- Yield : 70–85% after purification .
Basic: How is the stereochemistry and crystal structure of this compound validated?
Methodological Answer:
- X-ray Crystallography : The gold standard for structural validation. SHELX software (e.g., SHELXL for refinement) is used to analyze diffraction data, confirming the Z-configuration of the methylene group and planarity of the benzofuran core .
- Spectroscopy :
Advanced: How can researchers resolve discrepancies in reported biological activities of benzofuran derivatives?
Methodological Answer:
Contradictions often arise from structural analogs or experimental variability . Strategies include:
- Structural-Activity Comparison : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) using analogs like 7-hydroxy-3-phenyl-2H-chromen-2-one .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed concentrations, cell lines). For example, antimicrobial activity may vary due to differences in bacterial strains .
- Meta-Analysis : Pool data from multiple studies to identify trends. For instance, hydroxyl groups at C-6/C-7 enhance antioxidant activity, while morpholinomethyl groups improve solubility .
Advanced: What computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Docking : Tools like AutoDock assess binding affinity to target proteins (e.g., kinases or receptors). The morpholinomethyl group may enhance interactions with polar residues .
- ADMET Prediction : Software such as SwissADME evaluates:
- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity trends .
Advanced: How to optimize reaction conditions for introducing the morpholinomethyl group?
Methodological Answer:
- Catalyst Screening : Use mild bases (e.g., K₂CO₃) instead of NaH to reduce side reactions .
- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of morpholine .
- Temperature Control : Maintain 0–25°C to prevent overalkylation.
- Monitoring : TLC or HPLC tracks reaction progress. Example: A 1:1.2 molar ratio of benzofuran precursor to morpholine formaldehyde ensures complete substitution .
Basic: What spectroscopic techniques confirm the purity of synthesized derivatives?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm) .
- Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate high purity .
- HPLC : Retention time consistency (e.g., >95% purity at 254 nm) .
Advanced: What strategies improve the stability of this compound under physiological conditions?
Methodological Answer:
- Prodrug Design : Acetylate hydroxyl groups to reduce metabolic degradation .
- Formulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous stability .
- pH Adjustment : Store in buffered solutions (pH 6–7) to prevent hydrolysis of the morpholinomethyl group .
Basic: How are in vitro biological activities (e.g., anticancer) assessed for this compound?
Methodological Answer:
- Cell Viability Assays : MTT or SRB assays using cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values <10 μM indicate potent activity .
- Antioxidant Tests : DPPH radical scavenging (EC₅₀ <50 μg/mL) .
- Controls : Compare to standard drugs (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant tests) .
Advanced: How to address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Reagent Purity : Ensure aldehydes (e.g., 2-methyl-2H-chromen-3-carbaldehyde) are freshly distilled to avoid oxidation .
- Catalytic Additives : Use piperidine or acetic acid to accelerate Knoevenagel condensation .
- Microwave Assistance : Reduce reaction time from 12h to 30min, improving yield by 15–20% .
Advanced: What crystallographic challenges arise when analyzing this compound, and how are they resolved?
Methodological Answer:
- Twinned Crystals : Use SHELXD for structure solution and TWINLAW to refine twin domains .
- Disorder in Morpholinomethyl Group : Apply restraints (e.g., DFIX, SIMU) during SHELXL refinement .
- Data Quality : Collect high-resolution data (≤0.8 Å) at synchrotron facilities to resolve overlapping electron densities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
